molecular formula C11H9FN2O B8011038 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011038
M. Wt: 204.20 g/mol
InChI Key: KVYFBAXWXGSDPO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with a fluorophenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

    Formylation: The final step involves the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Utilized in the design of biological probes for studying enzyme activities and receptor-ligand interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: Employed in the synthesis of novel materials with specific electronic or optical properties, useful in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • 4-(3-Bromophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • 4-(3-Methylphenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine is highly electronegative, which can influence the electronic properties of the compound and its interactions with biological targets.
  • Unique Properties: The fluorinated compound may exhibit unique pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, making it a valuable candidate in drug development.

Properties

IUPAC Name

4-(3-fluorophenyl)-1-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(11(7-15)13-14)8-3-2-4-9(12)5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYFBAXWXGSDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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